molecular formula C42H50N4O5 B1251911 Gabunamine

Gabunamine

Cat. No. B1251911
M. Wt: 690.9 g/mol
InChI Key: PIUQMWWFBLVDEE-WNZMBYOVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gabunamine is an alkaloid.

Scientific Research Applications

Anticancer Potential

Gabunamine, along with other alkaloids like tabernamine and 19,20-epoxyconoduramine, isolated from Tabernaemontana johnstonii stem bark, has demonstrated significant cytotoxicity against the P-388 cell culture system. This finding suggests a potential application in cancer research and therapy (Kingston et al., 1978).

GABAergic Medications in Alcoholism Treatment

While not directly related to this compound, research on GABAergic medications, which interact with the same system as this compound, sheds light on the broader therapeutic potential of such compounds. GABAergic drugs have been studied for their safety and efficacy in treating alcoholism, indicating the relevance of this class of compounds in addiction treatment and behavioral health (Johnson et al., 2005).

PET and Drug Research

Positron Emission Tomography (PET) is an emerging tool in drug research, offering insights into both pharmacokinetic and pharmacodynamic events, which can be relevant for understanding the behavior of compounds like this compound in vivo (Fowler et al., 1999).

GABA in Food Biochemistry

Gamma-aminobutyric acid (GABA), which is related to the action mechanism of this compound, has been extensively studied for its physiological functions and effects on metabolic disorders. This research is crucial for understanding how this compound might interact with metabolic processes (Diana et al., 2014).

GABA Receptor Subtypes and Drug Discovery

Understanding the various GABA receptor subtypes is crucial for drug discovery and developing new treatments. This research is relevant for compounds like this compound that may interact with the GABAergic system (Rudolph & Knoflach, 2011).

properties

Molecular Formula

C42H50N4O5

Molecular Weight

690.9 g/mol

IUPAC Name

methyl (1S,15S,17S,18S)-17-ethyl-7-[(1R,12R,14R,15E)-15-ethylidene-18-methoxycarbonyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate

InChI

InChI=1S/C42H50N4O5/c1-6-23-14-22-19-42(41(48)51-5)38-26(12-13-46(21-22)39(23)42)28-16-29(35(49-3)18-33(28)45-38)30-15-27-24(7-2)20-43-34(36(27)40(47)50-4)17-31-25-10-8-9-11-32(25)44-37(30)31/h7-11,16,18,22-23,27,30,34,36,39,43-45H,6,12-15,17,19-21H2,1-5H3/b24-7-/t22-,23-,27-,30+,34+,36?,39-,42+/m0/s1

InChI Key

PIUQMWWFBLVDEE-WNZMBYOVSA-N

Isomeric SMILES

CC[C@H]1C[C@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC(=C(C=C45)[C@H]6C[C@@H]\7C([C@@H](CC8=C6NC9=CC=CC=C89)NC/C7=C/C)C(=O)OC)OC)C(=O)OC

SMILES

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)C6CC7C(C(CC8=C6NC9=CC=CC=C89)NCC7=CC)C(=O)OC)OC)C(=O)OC

Canonical SMILES

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)C6CC7C(C(CC8=C6NC9=CC=CC=C89)NCC7=CC)C(=O)OC)OC)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gabunamine
Reactant of Route 2
Gabunamine
Reactant of Route 3
Gabunamine
Reactant of Route 4
Reactant of Route 4
Gabunamine
Reactant of Route 5
Reactant of Route 5
Gabunamine
Reactant of Route 6
Gabunamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.